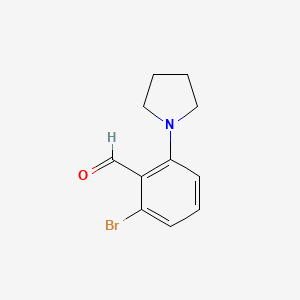

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKLFSBFDYBQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743016 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-38-7 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a reactive aldehyde, a sterically hindered bromine atom, and a nucleophilic pyrrolidine moiety, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of novel heterocyclic scaffolds and substituted aromatic compounds of significant interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and methods for its characterization.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and efficient pathway for the synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile.[1] In this specific synthesis, the starting material is 2,6-dibromobenzaldehyde, and the nucleophile is pyrrolidine.

The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1] In the case of 2,6-dibromobenzaldehyde, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, facilitating the substitution of one of the bromine atoms. The reaction proceeds via the addition of the nucleophilic pyrrolidine to the carbon bearing a bromine atom, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the desired product.

Due to the presence of two identical leaving groups (bromine atoms) ortho to the aldehyde, the reaction is expected to yield the mono-substituted product. The introduction of the first pyrrolidine group will likely deactivate the ring towards a second substitution due to the electron-donating nature of the nitrogen atom, thus favoring the formation of the mono-pyrrolidinyl product.

Reaction Mechanism

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde from 2,6-dibromobenzaldehyde and pyrrolidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:

Figure 1: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution reactions.

Materials and Equipment

| Material/Equipment | Specifications | Supplier (Example) |

| 2,6-Dibromobenzaldehyde | ≥98% purity | Sigma-Aldrich |

| Pyrrolidine | ≥99% purity, anhydrous | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | J.T. Baker |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle or oil bath | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |

| Column chromatography setup | Silica gel (230-400 mesh) | - |

Step-by-Step Procedure

Sources

An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, present a detailed, field-tested protocol for its synthesis and characterization, explore its characteristic reactivity, and highlight its applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.

Introduction and Chemical Identity

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a disubstituted aromatic aldehyde featuring a bromine atom and a pyrrolidine moiety ortho to a formyl group. This specific arrangement of functional groups makes it a highly versatile and valuable intermediate. The electron-donating pyrrolidine ring activates the aromatic system, while the ortho-bromo substituent provides a strategic handle for cross-coupling reactions. The aldehyde group serves as a classical point for chain extension and introduction of further complexity. This combination allows for sequential, regioselective modifications, making it a powerful tool in combinatorial chemistry and targeted synthesis. Its structure is particularly relevant in the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

Chemical Structure:

-

IUPAC Name: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

-

Molecular Weight: 254.12 g/mol [4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties is critical for handling, reaction monitoring, and quality control.

Physical Properties

The compound's physical characteristics are summarized in the table below. This data is essential for selecting appropriate solvents for reactions and purification, as well as for proper storage.

| Property | Value | Source |

| Appearance | Solid | |

| Molecular Weight | 254.12 | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification. The following data represents the expected spectral characteristics for confirming the identity and purity of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

-

¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include:

-

A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.8-10.3 ppm .[5][6] Its integration should be 1H.

-

A multiplet pattern for the aromatic protons on the benzene ring, typically between δ 6.8-7.6 ppm . The ortho-substitution pattern will lead to a characteristic set of coupled signals.

-

Two multiplets corresponding to the methylene protons of the pyrrolidine ring. The protons adjacent to the nitrogen will be further downfield (around δ 3.3-3.8 ppm ) compared to the other two protons (around δ 1.9-2.1 ppm ).

-

-

¹³C NMR (Carbon NMR):

-

The aldehyde carbonyl carbon will appear as a singlet at a highly deshielded position, typically δ 190-193 ppm .[7]

-

Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the nitrogen will be at the higher end.

-

The pyrrolidine carbons will show two distinct signals in the aliphatic region, typically around δ 45-55 ppm and δ 25-30 ppm .

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The expected m/z values would be approximately 254 and 256.

-

Synthesis and Purification

Recommended Synthetic Route: Nucleophilic Aromatic Substitution

The most direct and reliable method for preparing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the activation provided by the ortho-aldehyde group (or a precursor) to facilitate the displacement of a halogen, typically fluorine, by pyrrolidine.

Causality: The starting material of choice is often 2-bromo-6-fluorobenzaldehyde. The fluorine atom is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon highly electrophilic. The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solvate the cation and leave the nucleophile (pyrrolidine) highly reactive. A mild base, such as potassium carbonate (K₂CO₃), is often added to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (5 mL per mmol of starting material).

-

Reagent Addition: Flush the flask with nitrogen. Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 90 °C in an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (3x the volume of DMSO) and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%).

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Confirm the structure and purity using NMR and MS as described in Section 2.2.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

Overview of Reactivity

-

The Aldehyde Group: This is a classic electrophilic site. It readily undergoes reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation with active methylene compounds to form α,β-unsaturated systems. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

The Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce a new nitrogen substituent.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

-

The Aromatic Ring: While the pyrrolidine group is a strong activator, the steric hindrance from the two ortho substituents makes further electrophilic aromatic substitution on the ring challenging, which is often an advantage as it prevents unwanted side reactions.

Application in Multi-Step Synthesis: A Case Study

This building block is frequently used in the synthesis of inhibitors for various protein kinases, which are crucial targets in oncology and inflammation research. A common synthetic strategy involves a Suzuki coupling at the bromine position, followed by a modification of the aldehyde.

Illustrative Reaction Scheme:

Caption: Suzuki coupling reaction of the title compound.

In this sequence, the bromine is first replaced with a desired aryl or heteroaryl group (Ar) via a palladium-catalyzed Suzuki coupling. The resulting biaryl aldehyde can then undergo, for example, reductive amination with a primary amine to install a side chain, a common motif in many kinase inhibitors. This stepwise, controlled approach is a hallmark of modern drug discovery campaigns.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Classification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a strategically designed synthetic intermediate that offers chemists multiple avenues for molecular elaboration. Its well-defined reactive sites allow for selective and high-yielding transformations, making it an invaluable component in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. This guide has provided the core technical information required for its effective and safe utilization in a research setting.

References

- Electronic Supplementary Inform

- 1375069-38-7, 2-BroMo-6-(pyrrolidin-1-yl)benzaldehyde Formula - ECHEMI.

- 1375069-38-7|2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde - BLDpharm.

- 2-Bromo-6-methylbenzaldehyde - Sigma-Aldrich.

- AK Scientific, Inc.

- SAFETY D

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH.

- 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum - ChemicalBook.

- (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine - ChemBK.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed.

- The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed.

Sources

- 1. chembk.com [chembk.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1375069-38-7|2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to accessing new chemical spaces and addressing complex biological targets. Among the myriad of heterocyclic building blocks, ortho-substituted benzaldehydes represent a privileged class of intermediates, offering a unique combination of reactivity and structural diversity. This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a compound of significant interest to researchers, medicinal chemists, and professionals in pharmaceutical development.

This document moves beyond a simple recitation of facts, delving into the causality behind synthetic choices, the logic of analytical characterization, and the potential applications of this molecule in the broader context of drug design. Every piece of information is grounded in established scientific principles and supported by references to authoritative literature, ensuring a self-validating and trustworthy resource for the scientific community.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its precise identification and a summary of its key physical and chemical properties. This information is critical for its handling, characterization, and application in synthetic protocols.

Nomenclature and Structural Identifiers

The systematic IUPAC name for the compound of interest is 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde . For clarity and comprehensive literature searching, alternative names and identifiers are provided in the table below.

Table 1: Chemical Identifiers for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | - |

| CAS Number | 1375069-38-7 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| Canonical SMILES | C1CCN(C1)C2=C(C=CC=C2Br)C=O | [1] |

Physicochemical Data (Predicted and Analog-Based)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction/Analogy |

| Appearance | Likely a solid at room temperature. | Similar substituted benzaldehydes are solids. |

| Melting Point | Expected to be in the range of 80-100 °C. | Based on the melting point of 4-(1-Pyrrolidino)benzaldehyde (81-85 °C). The ortho-bromo substituent may influence this. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and have low solubility in water. | General solubility of non-polar organic compounds. |

| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage temperature: 2-8°C.[1] | Standard practice for reactive organic intermediates. |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This section outlines a proposed synthetic protocol, grounded in established chemical principles, and explains the reasoning behind the choice of reactants and conditions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and plausible route to synthesize the title compound is via the reaction of a suitable di-halogenated benzaldehyde with pyrrolidine. 2-Bromo-6-fluorobenzaldehyde is an ideal starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack and serves as an excellent leaving group in SNAr reactions.

Caption: Proposed synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned, yet hypothetical, procedure based on established methodologies for similar transformations. It is intended as a starting point for experimental work and may require optimization.

Materials and Equipment:

-

2-Bromo-6-fluorobenzaldehyde

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-fluorobenzaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMSO to the flask. Stir the mixture to ensure good suspension.

-

Nucleophilic Addition: Slowly add pyrrolidine (1.2 eq) to the stirred suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): A non-nucleophilic base like potassium carbonate is crucial to neutralize the hydrofluoric acid (HF) formed during the substitution, driving the reaction to completion without competing with the pyrrolidine nucleophile.

-

Choice of Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation (K⁺) while leaving the pyrrolidine nucleophile relatively unsolvated and thus more reactive.

-

Temperature: Heating is generally required to overcome the activation energy of the reaction. The chosen temperature range is a typical starting point for SNAr reactions on moderately activated aromatic rings.

Spectroscopic Characterization (Predicted)

Accurate characterization is the cornerstone of chemical synthesis. While experimental spectra for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde are not widely published, we can predict the key spectroscopic features based on the analysis of its functional groups and data from structurally similar compounds, such as 2-bromo-p-tolualdehyde.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pyrrolidinyl protons.

Table 3: Predicted ¹H NMR Data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Aldehyde protons typically resonate in this downfield region.[2] |

| ~7.5 - 7.8 | Multiplet (m) | 3H | Aromatic protons | The electron-withdrawing aldehyde and bromine, and electron-donating pyrrolidine will create a complex splitting pattern. |

| ~3.3 - 3.5 | Multiplet (m) | 4H | Pyrrolidine protons (-NCH₂) | Protons adjacent to the nitrogen atom are deshielded. |

| ~1.9 - 2.1 | Multiplet (m) | 4H | Pyrrolidine protons (-CH₂) | Protons further from the nitrogen atom are more shielded. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde carbonyl (C=O) | Carbonyl carbons of aldehydes are highly deshielded.[2] |

| ~120 - 155 | Aromatic carbons | Six distinct signals are expected for the substituted benzene ring. |

| ~50 | Pyrrolidine carbons (-NCH₂) | Carbons bonded to nitrogen are deshielded compared to simple alkanes. |

| ~25 | Pyrrolidine carbons (-CH₂) | Aliphatic carbons in a less deshielded environment. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

Table 5: Predicted IR Absorption Bands for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3100 | Medium | C-H stretching (aromatic and aliphatic) |

| ~2720 and ~2820 | Medium, sharp | C-H stretching (aldehyde, Fermi doublet) |

| ~1700 | Strong, sharp | C=O stretching (aldehyde carbonyl)[2] |

| ~1550 - 1600 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1200 - 1300 | Medium-Strong | C-N stretching |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 6: Predicted Mass Spectrometry Data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

| m/z | Predicted Relative Abundance | Assignment |

| 253 | ~100% | [M]⁺ molecular ion (with ⁷⁹Br) |

| 255 | ~98% | [M+2]⁺ molecular ion (with ⁸¹Br) |

| 224/226 | Variable | [M-CHO]⁺ fragment |

| 172 | Variable | [M-Br]⁺ fragment |

Reactivity and Synthetic Utility in Drug Discovery

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a bifunctional molecule, presenting two key reactive sites: the aldehyde group and the ortho-bromine substituent. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the context of medicinal chemistry.

Caption: Reactivity map of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce a diverse range of substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to build more complex carbon skeletons.

Cross-Coupling Reactions at the C-Br Bond

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position. This is a cornerstone of modern synthetic organic chemistry. Key transformations include:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Buchwald-Hartwig Amination: To introduce a second, different nitrogen-based substituent.

-

Sonogashira Coupling: For the introduction of alkyne moieties.

Potential Applications in Drug Development

The structural motifs present in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde are frequently found in biologically active molecules. The pyrrolidine ring is a common feature in many FDA-approved drugs and is known to improve physicochemical properties such as solubility and metabolic stability. The benzaldehyde moiety can serve as a precursor to a wide range of pharmacophores.

Derivatives of this scaffold could potentially be explored for their activity in several therapeutic areas, including but not limited to:

-

Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is present in numerous CNS-active compounds.

-

Infectious Diseases: As a scaffold for the development of novel antibacterial or antiviral agents.

Conclusion and Future Outlook

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde represents a versatile and synthetically valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the rapid generation of compound libraries for biological screening. While detailed experimental data for this specific molecule remains to be fully published, this technical guide provides a robust framework for its synthesis, characterization, and application, based on sound chemical principles and analogies to well-characterized related compounds. As the quest for novel therapeutics continues, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. Available at: [Link]

- Benzaldehyde derivatives, their preparation and application. Google Patents.

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Autechaux. Available at: [Link]

-

Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. ResearchGate. Available at: [Link]

-

4-(1-Pyrrolidinyl)benzaldehyde. PubChem. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

(E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine. ChemBK. Available at: [Link]

-

Interpret both the 1 H and 13C NMR spectra of. Chegg. Available at: [Link]

-

(2-Bromo-2-propen-1-yl)benzene. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust and validated synthetic pathway, describes methods for its spectroscopic characterization, and explores its potential applications as a versatile chemical intermediate. The methodologies presented herein are grounded in established chemical principles to ensure reliability and reproducibility for professionals in the field.

Section 1: Core Physicochemical Properties

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde core substituted with a bromine atom and a pyrrolidine ring at the ortho positions. This unique substitution pattern makes it a valuable building block for constructing more complex molecular architectures.

Key Properties and Identifiers

A summary of the essential physicochemical data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is provided below.

| Property | Value | Reference(s) |

| CAS Number | 1375069-38-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [2] |

| MDL Number | MFCD22205829 | [1][2] |

| SMILES | O=Cc1c(N2CCCC2)cccc1Br | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Molecular Structure

The chemical structure of the title compound is depicted below. The ortho-arrangement of the bulky bromo and pyrrolidinyl groups relative to the aldehyde functionality creates a sterically hindered environment that influences its reactivity.

Section 2: Synthesis and Mechanism

The synthesis of aryl amines is a cornerstone of modern organic chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly versatile and efficient method for forming carbon-nitrogen (C-N) bonds.[1][2] This reaction has largely superseded harsher, traditional methods like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope and tolerance for various functional groups.[1][3]

A robust synthetic route to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde involves the palladium-catalyzed coupling of 2,6-dibromobenzaldehyde with pyrrolidine. This approach offers high selectivity for mono-amination due to the steric hindrance imposed by the ortho-substituents.

Proposed Synthetic Workflow

The diagram below illustrates the key steps in the proposed synthesis, from reactant preparation to product purification.

Detailed Experimental Protocol

Materials:

-

2,6-Dibromobenzaldehyde (1.0 equiv)

-

Pyrrolidine (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add 2,6-dibromobenzaldehyde, the palladium catalyst precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOt-Bu).

-

Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine.

-

Causality Note: Anhydrous solvent is critical to prevent the quenching of the active catalyst and base. The choice of a bulky phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing catalyst decomposition, which is a common challenge in C-N couplings.[4]

-

-

Reaction: The reaction mixture is heated to 80-100°C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

Section 3: Spectroscopic Characterization (Self-Validation)

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected data can be reliably predicted based on its structure and analysis of analogous compounds.[5][6]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key structural information.

-

Aldehyde Proton (-CHO): A singlet peak is anticipated around δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the δ 6.5-7.5 ppm region. The specific splitting patterns will depend on their coupling with each other.

-

Pyrrolidine Protons (-NCH₂CH₂-): The eight protons of the pyrrolidine ring will likely appear as two distinct multiplets in the δ 1.8-3.5 ppm range, corresponding to the alpha- and beta-protons relative to the nitrogen atom.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals between δ 110-160 ppm. The carbons directly attached to the bromine, nitrogen, and carbonyl group (C-Br, C-N, C-CHO) will have characteristic chemical shifts influenced by these substituents.

-

Pyrrolidine Carbons (-CH₂-): Two signals are expected in the aliphatic region, typically between δ 25-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the molecular ion ([M]+) will show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 253.01 and 255.01). The calculated exact mass for C₁₁H₁₂⁷⁹BrNO is 253.0153.

-

Fragmentation: Common fragmentation patterns would include the loss of the bromo radical (M-Br) or cleavage of the pyrrolidine ring, yielding characteristic iminium ions.[6]

Section 4: Applications in Research and Development

Substituted 2-aminobenzaldehydes and related pyrrolidine-containing heterocycles are crucial building blocks in medicinal chemistry and materials science.[7][8][9]

-

Pharmaceutical Synthesis: The aldehyde group is a versatile handle for constructing complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.[7][10] It can readily participate in condensation reactions to form imines, which can be further cyclized or reduced. The pyrrolidine moiety is a common feature in many FDA-approved drugs.[11]

-

Ligand Development: The nitrogen atom of the pyrrolidine ring and the oxygen of the aldehyde can act as a bidentate ligand for coordinating with metal centers, making it a precursor for novel catalysts.

-

Materials Science: Aromatic aldehydes are used in the synthesis of fluorescent probes and organic semiconductors. The specific electronic properties conferred by the bromo and amino substituents can be exploited to tune the optical and electronic characteristics of derived materials.

Section 5: Handling and Storage

Safety: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on analogous structures like 2-amino-6-bromobenzaldehyde, the compound may be harmful if swallowed and cause skin and eye irritation.[12]

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated at 2-8°C.[2]

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

2-Amino-6-bromobenzaldehyde | C7H6BrNO. PubChem. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

-

Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion Interchim Scientific. [Link]

-

Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research.rug.nl [research.rug.nl]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. advion.com [advion.com]

- 11. rsc.org [rsc.org]

- 12. 2-Amino-6-bromobenzaldehyde | C7H6BrNO | CID 15063175 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Structural Elucidation of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: From Synthesis to Single-Crystal X-ray Analysis

Abstract

This technical guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to successfully synthesize, crystallize, and structurally characterize this and similar novel compounds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high-quality results.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development, understanding the crystal structure of a compound is paramount, as it dictates molecular conformation, intermolecular interactions, and ultimately, how a molecule interacts with its biological target. 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂BrNO) is a substituted benzaldehyde derivative containing a pyrrolidine moiety, a common scaffold in medicinal chemistry[1]. The presence of a bromine atom and a sterically demanding pyrrolidine group ortho to the aldehyde functionality suggests potentially interesting conformational and packing features in the solid state.

This guide will detail a robust workflow for determining the crystal structure of this compound, from its synthesis and purification to the final analysis of the crystallographic data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction. The following protocol is adapted from established procedures for the synthesis of related N-aryl pyrrolidines.

Experimental Protocol: Synthesis

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere, add 2,6-dibromobenzaldehyde (1.0 eq), pyrrolidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be employed to find the optimal crystallization conditions.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

-

Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.

A systematic screening of solvents and solvent combinations is crucial for success.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[2][3][4]

The SC-XRD Experimental Workflow

The determination of a crystal structure follows a well-defined series of steps, from data collection to structure refinement.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][6] The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Integration and Scaling: The collected diffraction images are processed to determine the intensity and position of each reflection. These intensities are then scaled and corrected for various experimental factors.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[2]

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a standard Crystallographic Information File (CIF).

Anticipated Structural Features and Analysis

Based on the molecular structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde and an analysis of related compounds, several key structural features can be anticipated.

Molecular Conformation

The orientation of the pyrrolidine ring and the aldehyde group relative to the benzene ring will be of primary interest. Steric hindrance between the ortho substituents will likely force the pyrrolidine and aldehyde groups out of the plane of the benzene ring. The pyrrolidine ring itself is expected to adopt a non-planar conformation, such as an envelope or twisted form.[7][8]

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular interactions, such as C-H···O and C-H···π interactions. The presence of the bromine atom may also lead to halogen bonding (Br···O or Br···Br interactions), which can significantly influence the supramolecular assembly. A Hirshfeld surface analysis would be instrumental in visualizing and quantifying these interactions.[9][10]

Tabulation of Expected Crystallographic Data

Upon successful structure determination, the key crystallographic data would be summarized as follows:

| Parameter | Expected Information |

| Chemical Formula | C₁₁H₁₂BrNO |

| Formula Weight | 254.12 g/mol [11][12] |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density (Dx) | g/cm³ |

| Absorption Coefficient (μ) | mm⁻¹ |

| F(000) | Electrons per unit cell |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| R-factors (R1, wR2) | Indicators of refinement quality |

| Goodness-of-fit (S) | Indicator of refinement quality |

Conclusion: A Pathway to Structural Insight

This technical guide has outlined a comprehensive and scientifically rigorous methodology for determining the crystal structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a high-quality crystal structure. The resulting structural information will provide invaluable insights into the molecular conformation and intermolecular interactions of this compound, thereby aiding in its potential applications in materials science and drug discovery.

References

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025).

-

Single-crystal X-ray Diffraction. (2007). Carleton College. Retrieved January 15, 2026, from [Link]

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2023). RSC Medicinal Chemistry.

- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. (2021).

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-bromo-6-acetylnaphthalene. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Jordi Labs. Retrieved January 15, 2026, from [Link]

- Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. (2023). Green Chemistry.

- Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen.

-

Single Crystal Diffraction: The Definitive Structural Technique. (2016). Oak Ridge National Laboratory. Retrieved January 15, 2026, from [Link]

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2021).

-

Hirshfeld surface of 2-bromo-p-tolualdehyde (I) mapped over dnorm... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rigaku.com [rigaku.com]

- 5. geo.umass.edu [geo.umass.edu]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arctomsci.com [arctomsci.com]

- 12. 1375069-38-7|2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

Commercial suppliers of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a key building block for professionals in chemical research and drug development. We will explore its commercial availability, critical quality control parameters, applications, and safe handling protocols, offering field-proven insights beyond standard catalog data.

Introduction: The Strategic Value of a Disubstituted Benzaldehyde

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (CAS No. 1375069-38-7) is an aromatic aldehyde featuring a bromine atom and a pyrrolidine group ortho to the aldehyde functionality. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis.

-

The Aldehyde Group: Serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and heterocycles.

-

The Pyrrolidine Moiety: The five-membered pyrrolidine ring is a prevalent scaffold in drug discovery, known to enhance solubility, modulate pharmacokinetic properties, and explore three-dimensional chemical space due to its non-planar structure.[1]

-

The Ortho-Bromo Substituent: Acts as a synthetic linchpin for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity at a specific vector.

The strategic placement of these groups allows for sequential and regioselective modifications, making it a powerful tool for building libraries of complex molecules for biological screening.

Caption: Chemical Structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.

Commercial Availability and Supplier Analysis

Acquiring high-quality starting materials is the foundation of reproducible research. While numerous vendors list this compound, they often fall into categories of primary manufacturers, secondary suppliers, or trading platforms. Discerning the source is crucial for ensuring batch-to-batch consistency.

| Supplier/Brand | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| KeyOrganics | KOR-BS-20876 | 1375069-38-7 | C₁₁H₁₂BrNO | 254.13 | A primary supplier focused on screening compounds and building blocks. |

| Arctom Scientific | AS857561 | 1936246-54-6 | C₁₁H₁₂BrNO₂ | 270.12 | Note: This CAS number corresponds to the 3-hydroxy-pyrrolidinyl variant. Researchers must verify the exact structure.[2][3] |

| BLDpharm | BD01314371 | 1375069-38-7 | C₁₁H₁₂BrNO | 254.13 | A global supplier with a broad catalog of research chemicals. |

| Hangzhou Zhongqi Chem | --- | 230618-41-4 | C₉H₁₁BrN₂ | 227.10 | Note: This corresponds to the pyridine analog, not the benzaldehyde. This highlights the importance of CAS number verification.[4] |

Expert Insight: Always cross-reference the CAS number (1375069-38-7 for the target compound) with the supplier's provided structure and specifications. Discrepancies, such as those noted for Arctom and Hangzhou Zhongqi Chem, are common and necessitate direct inquiry with the supplier for a Certificate of Analysis (CoA) before purchase.[2][3][4][5]

Quality Control: A Self-Validating Protocol

For a molecule of this nature, purity and structural integrity are paramount. The Certificate of Analysis is your primary data source, but an independent validation is best practice.

Core Analytical Techniques:

-

¹H and ¹³C NMR Spectroscopy: This is non-negotiable for structural confirmation.

-

Expected ¹H NMR Signals: Look for characteristic peaks for the aldehyde proton (singlet, ~10.3 ppm), distinct aromatic protons, and multiplets for the pyrrolidine ring protons.[6] The integration of these signals should match the number of protons in each environment.

-

Expected ¹³C NMR Signals: Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and aromatic carbons, with the carbon attached to bromine showing a characteristic shift.[6]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.

-

Methodology: A reverse-phase (RP) method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a standard starting point for analysis.[7]

-

Data Interpretation: The CoA should provide an HPLC chromatogram showing a major peak for the product. Purity is typically reported as the area percentage of this peak. Be vigilant for significant impurity peaks.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible, providing definitive evidence of its presence.

Caption: A self-validating workflow for qualifying critical chemical reagents.

Applications in Drug Discovery and Synthesis

The utility of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde stems from its identity as a versatile synthetic intermediate.

-

Scaffold for Bioactive Molecules: The aldehyde can be converted into a thiosemicarbazone, a class of compounds investigated for various biological activities, including as Dihydrofolate Reductase (DHFR) inhibitors.[8] This transformation exemplifies the use of the aldehyde as a launch point for creating more complex pharmacophores.

-

Intermediate in Multi-step Synthesis: Benzaldehyde derivatives are fundamental raw materials in the pharmaceutical, agrochemical, and dyestuff industries.[9] This specific compound is designed for multi-step synthetic campaigns where the bromine can be replaced via a coupling reaction and the aldehyde can be further elaborated.

-

Enhancing Pharmacological Properties: Benzaldehyde itself has been studied as a potential absorption promoter, capable of increasing the membrane permeability of other drugs.[10] While this specific derivative's properties are uncharacterized in that regard, the benzaldehyde core is known to interact with biological membranes.

Safety, Handling, and Storage Protocols

Proper handling is essential due to the reactive nature of the compound and its potential hazards. Data from Safety Data Sheets (SDS) for similar benzaldehydes provide a strong basis for safe handling procedures.[11][12][13]

Hazard Profile:

-

Health Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12]

-

Physical Hazards: May be a combustible liquid.[13]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[12][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][12]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[11] Keep away from heat, sparks, and open flames.[13]

Storage Conditions:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, as benzaldehydes can be sensitive to air and light, potentially oxidizing to the corresponding benzoic acid.[13][14]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and certain metals.[14]

References

-

Organic Syntheses. OXIDATIVE AMINATION OF BENZALDEHYDE WITH PYRROLIDINE AND tert-BUTYL HYDROPEROXIDE. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Raftery, J., & Kariuki, B. M. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

ResearchGate. (2024, October). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]

-

SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1936246-54-6|2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. echemi.com [echemi.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers [sgtlifesciences.com]

- 10. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 11. fishersci.be [fishersci.be]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of the Pyrrolidinyl Benzaldehyde Scaffold

An In-depth Technical Guide to the Physical Characteristics of Pyrrolidinyl Benzaldehyde Derivatives

Pyrrolidinyl benzaldehyde derivatives represent a versatile class of organic compounds that have garnered significant interest from researchers in medicinal chemistry and materials science.[1][2] The core structure, featuring a pyrrolidine ring attached to a benzaldehyde moiety, serves as a valuable building block in the synthesis of more complex molecules.[3] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds, prized for its ability to introduce three-dimensionality and specific stereochemical configurations, which are crucial for molecular recognition and binding affinity at biological targets.[1]

Understanding the fundamental physical characteristics of these derivatives—from their solid-state properties to their spectroscopic fingerprints—is paramount for drug development professionals. These properties dictate a compound's behavior in various experimental and physiological environments, influencing everything from solubility and stability to reaction kinetics and suitability for analytical characterization. This guide provides a detailed exploration of the synthesis, physicochemical properties, and analytical characterization of pyrrolidinyl benzaldehyde derivatives, grounded in established scientific principles and experimental protocols.

Core Molecular Structure and Synthetic Strategies

The archetypal structure is 4-(1-Pyrrolidino)benzaldehyde, where the pyrrolidine nitrogen is bonded to the para-position of the benzaldehyde ring. Variations can be introduced by altering the substitution pattern on the aromatic ring or by modifying the pyrrolidine ring itself, for instance, by introducing carbonyl groups to form pyrrolidinone derivatives.[4]

The synthesis of these compounds typically leverages well-established organic chemistry reactions. A common and efficient approach is the nucleophilic aromatic substitution or amination of a halogenated benzaldehyde (e.g., 4-fluorobenzaldehyde) with pyrrolidine. Tandem or one-pot reactions, which minimize intermediate isolation steps, are increasingly employed to improve efficiency and yield.[5] More complex derivatives can be synthesized via multi-component reactions, such as the 1,3-dipolar cycloaddition, which allows for the construction of highly substituted pyrrolidine rings with excellent stereocontrol.[6]

The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. For instance, tandem reactions that combine metalation with the introduction of an electrophile can be used to create ortho-substituted benzaldehyde analogs.[5]

Caption: General synthetic pathway for 4-(1-Pyrrolidino)benzaldehyde.

Physicochemical and Spectroscopic Properties

The physical properties of pyrrolidinyl benzaldehyde derivatives are intrinsically linked to their molecular structure. The presence of the polar aldehyde group and the nitrogen atom of the pyrrolidine ring allows for intermolecular interactions, influencing properties like melting point and solubility.

State, Appearance, and Thermal Properties

Most simple pyrrolidinyl benzaldehyde derivatives are solids at room temperature, often appearing as crystalline powders with colors ranging from light yellow to brown.[7] The melting point is a reliable indicator of purity and is sensitive to the substituent pattern on the molecule. As shown in the table below, even subtle changes to the pyrrolidine or benzaldehyde ring can significantly alter the melting point. For example, 4-(1-Pyrrolidino)benzaldehyde is a solid with a melting point of 81-85 °C.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(1-Pyrrolidino)benzaldehyde | C₁₁H₁₃NO | 175.23[8] | 81 - 85 |

| 4-(1H-Pyrrol-1-yl)benzaldehyde | C₁₁H₉NO | 171.19[9] | Not specified |

| 4-(2-Oxopyrrolidin-1-yl)benzaldehyde | C₁₁H₁₁NO₂ | 189.21[4] | Not specified |

| Table 1: Physical Properties of Representative Pyrrolidinyl Benzaldehyde Derivatives. This table summarizes key physical data for common derivatives, highlighting the impact of structural modifications. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized derivatives. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

-

¹H NMR : The aldehyde proton (-CHO) gives a characteristic singlet peak far downfield, typically between δ 9.5 and 10.5 ppm.[10][11] The aromatic protons on the benzaldehyde ring appear in the δ 7.0-8.0 ppm region, with splitting patterns dependent on the substitution. The protons on the pyrrolidine ring typically appear as multiplets in the upfield region (δ 1.5-4.0 ppm).

-

¹³C NMR : The aldehyde carbonyl carbon is highly deshielded and appears around δ 190-193 ppm.[10] Aromatic carbons resonate in the δ 110-160 ppm range, while the aliphatic carbons of the pyrrolidine ring are found further upfield.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.

-

A strong, sharp absorption band between 1680-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[12]

-

The C-N stretching vibration of the pyrrolidine ring can be observed in the 1200-1350 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic ring are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight.[13] Fragmentation often involves the loss of the aldehyde group (CHO) or cleavage of the pyrrolidine ring.

| Spectroscopic Technique | Key Feature | Characteristic Range / Value |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.5 ppm (singlet)[10][11] |

| Aromatic Protons (Ar-H) | δ 7.0 - 8.0 ppm (multiplets) | |

| Pyrrolidine Protons (CH₂) | δ 1.5 - 4.0 ppm (multiplets) | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 190 - 193 ppm[10] |

| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | 1680 - 1715 cm⁻¹ (strong, sharp)[12] |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | |

| C-N Stretch | 1200 - 1350 cm⁻¹ | |

| Table 2: Key Spectroscopic Data for Pyrrolidinyl Benzaldehyde Derivatives. This table provides a quick reference for the expected spectroscopic signals for this class of compounds. |

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of a representative pyrrolidinyl benzaldehyde derivative. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Protocol 1: Synthesis of 4-(1-Pyrrolidino)benzaldehyde

This protocol describes a robust method for synthesizing the title compound via nucleophilic aromatic substitution.

Materials:

-

4-Fluorobenzaldehyde

-

Pyrrolidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluorobenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Addition of Reagent: Begin stirring the mixture and add pyrrolidine (1.2 eq.) dropwise via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The causality for heating is to provide the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 4-fluorobenzaldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[14]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

Protocol 2: Standard Characterization Workflow

This workflow outlines the systematic process for structural verification of the synthesized product.

Caption: Standard workflow for the characterization of synthesized compounds.

Procedure:

-

Purity Assessment: After purification (Protocol 1, Step 8), assess the purity of the compound by measuring its melting point. A sharp melting range close to the literature value suggests high purity.

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The choice of a 400 MHz or higher field instrument is recommended for better signal resolution.[15]

-

IR Sample Preparation: Prepare a sample for IR analysis. For a solid, this typically involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

IR Data Acquisition: Obtain the IR spectrum, ensuring the background is properly subtracted.

-

MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

MS Data Acquisition: Infuse the sample into a mass spectrometer to obtain the mass spectrum.

-

Data Analysis: Correlate the data from all spectroscopic techniques. Confirm that the ¹H and ¹³C NMR spectra are consistent with the proposed structure, the IR spectrum shows the correct functional groups, and the mass spectrum displays the expected molecular ion peak.[13]

Conclusion

The physical and spectroscopic characteristics of pyrrolidinyl benzaldehyde derivatives are a direct reflection of their molecular architecture. A thorough understanding of their properties, from melting points to NMR chemical shifts, is indispensable for scientists engaged in their synthesis and application. The protocols and data presented in this guide offer a comprehensive framework for the reliable synthesis and rigorous characterization of these important chemical entities, ensuring both scientific integrity and the advancement of research in fields that rely on these versatile scaffolds.

References